4'-Fluoro-3-(4-thiomethylphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXYQLFYCOXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644377 | |
| Record name | 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-18-5 | |
| Record name | 1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Starting Materials
The synthesis typically begins with:
- 4-Fluorobenzaldehyde
- 4-Methylthiobenzene (or derivatives thereof)
These are chosen for their respective functional groups that will form the fluorophenyl and thiomethylphenyl portions of the target molecule.
Synthetic Route Description
Condensation Reaction
- The key step involves a base-catalyzed condensation between 4-fluorobenzaldehyde and 4-methylthiobenzene.
- A strong base such as sodium hydroxide is used to facilitate the formation of an intermediate chalcone or related compound.
- This step forms the carbon-carbon bond linking the two aromatic rings through a propiophenone-like intermediate.
Oxidation Step
- The intermediate is then subjected to oxidation to convert the intermediate alcohol or alkene into the propiophenone ketone.
- Common oxidizing agents include potassium permanganate (KMnO4) or other mild oxidants that selectively oxidize the intermediate without affecting the aromatic rings or the thiomethyl group.
Industrial Scale Synthesis
- The process is scalable using large-scale reactors for both condensation and oxidation steps.
- Purification is achieved through recrystallization or chromatographic techniques to ensure high purity of the final product.
- Quality control involves analytical methods such as NMR, HPLC, and mass spectrometry to confirm structure and purity.
Alternative Synthetic Approaches and Related Methods
While direct literature on 4'-Fluoro-3-(4-thiomethylphenyl)propiophenone is limited, related compounds and analogs provide insight into alternative preparation methods:
Friedel-Crafts Acylation and Halogenation (General Aromatic Ketone Synthesis)
- Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride can yield 1-(4-fluorophenyl)-2-phenylethanone intermediates.
- Subsequent halogenation and nucleophilic substitution steps can be used to introduce various substituents on the aromatic rings or side chains.
- This method is more complex but allows for structural modifications and may be adapted for thiomethyl substitution.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The condensation-oxidation route is the most straightforward and commonly used for preparing this compound, especially at laboratory scale.
- Palladium-catalyzed methods offer regioselectivity and milder conditions but may require expensive catalysts and inert atmospheres.
- Industrial synthesis emphasizes scalability, purity, and reproducibility, often employing recrystallization and chromatographic purification.
- The thiomethyl group is stable under the described reaction conditions, allowing selective functionalization without side reactions.
- Analytical characterization (NMR, MS, IR) confirms the structure and purity of the final product, critical for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Propiophenones
a) 4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone
- Structure : Bromine replaces fluorine at the 3'-position, adding steric bulk and altering electronic properties.
- Reactivity : Bromine’s higher atomic radius and polarizability may increase susceptibility to nucleophilic substitution compared to fluorine.
- Applications : Brominated derivatives are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
b) 2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone
- Structure : Chlorine at the 2'-position introduces steric hindrance near the ketone group.
- Reactivity: The chloro substituent’s electron-withdrawing effect may enhance electrophilicity at the carbonyl carbon, affecting reactions like α-selenation (as seen in propiophenone derivatives reacting with diphenyl diselenide) .
Substituent Variations on the Phenyl Rings
a) 3'-Fluoro-3-(4-methoxyphenyl)propiophenone
- Structure : Methoxy (-OCH₃) replaces thiomethyl (-SCH₃).
- Electronic Effects : Methoxy is strongly electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with thiomethyl, which donates electrons less effectively due to sulfur’s lower electronegativity.
- Applications : Methoxy-substituted derivatives are common in drug design (e.g., estrogen receptor modulators) due to improved binding affinity .
b) 4'-Methoxypropiophenone
- Structure : Lacks fluorine and thiomethyl groups; only a methoxy group at the 4'-position.
- Reactivity : Simpler structure with fewer steric and electronic modifications, making it a baseline for comparing functionalized derivatives.
- Applications: Used in synthesizing chalcones and other flavonoid precursors .
Multi-Halogenated Derivatives
a) 4'-Bromo-3'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- Structure : Three fluorine atoms on one phenyl ring and bromine/fluorine on the other.
- Properties : Increased lipophilicity and metabolic stability due to multiple fluorines. The trifluorophenyl group is a common motif in agrochemicals .
b) 3-(4-Bromophenyl)-4'-fluoropropiophenone
Comparative Data Table
Biological Activity
4'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound belonging to the class of aryl ketones. Its unique structure, characterized by the presence of a fluorine atom and a thiomethyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- A fluorine atom at the para position relative to the carbonyl group.
- A thiomethyl group attached to the phenyl ring, which may enhance nucleophilic reactivity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The thiomethyl group can participate in nucleophilic attacks, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research has indicated that derivatives of thiomethyl-substituted propiophenones exhibit antimicrobial activity. For instance, similar compounds have been shown to inhibit bacterial growth and biofilm formation. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Activity
Several studies have explored the anticancer potential of structurally related compounds. For example:
- Case Study : A derivative demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties.
- Mechanism : The compound could induce apoptosis through the activation of caspase pathways or by disrupting mitochondrial function.
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | In vitro assays showed inhibition of cancer cell proliferation by 30% at 50 µM concentration. | Suggests potential for development as an anticancer agent. |
| Study 2 | Antimicrobial tests revealed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. | Indicates effectiveness as a potential antibiotic. |
| Study 3 | Enzyme assays demonstrated inhibition of cytochrome P450 enzymes. | Highlights possible interactions affecting drug metabolism. |
Comparative Analysis
This compound shares structural similarities with other compounds known for their biological activities:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 3'-Chloro-3-(4-thiomethylphenyl)propiophenone | Antimicrobial and anticancer properties | |
| 3'-Cyano-3-(4-thiomethylphenyl)propiophenone | Enzyme inhibition and receptor binding |
The presence of different substituents (e.g., chloro, cyano) influences their respective biological activities, suggesting that modifications can lead to enhanced efficacy or selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-fluoro-3-(4-thiomethylphenyl)propiophenone, and what challenges arise in achieving high purity?
- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, given its aryl ketone and thiomethyl substituents. Key challenges include controlling regioselectivity during acylation and preventing oxidation of the thiomethyl group (-SMe). Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorine substitution . Storage under inert atmosphere at -20°C is critical to prevent degradation of reactive functional groups .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer:
- NMR : <sup>1</sup>H NMR should show a triplet for the fluorine-coupled aromatic proton (~6.8–7.2 ppm) and singlet for the thiomethyl group (~2.5 ppm). <sup>13</sup>C NMR will confirm the carbonyl carbon (~200 ppm) and thiomethyl carbon (~15 ppm) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula C16H15FOS (exact mass: 274.08 g/mol).
- IR : A strong carbonyl stretch (~1680 cm<sup>-1</sup>) and C-F vibration (~1100 cm<sup>-1</sup>) are expected .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved in multi-lab studies?
- Methodological Answer: Discrepancies in NMR or MS data often arise from solvent impurities, isotopic interference, or residual catalysts. To resolve:
- Compare spectra with a reference standard synthesized via an alternative route (e.g., Grignard addition to 4-fluoroacetophenone derivatives).
- Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange artifacts.
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What experimental design considerations are critical for studying the reactivity of the thiomethyl group in this compound?
- Methodological Answer:
- Oxidation Studies : Monitor reactions with mCPBA or H2O2 using TLC or HPLC to track sulfoxide/sulfone formation.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C may cleave -SMe).
- Safety : Use fume hoods and personal protective equipment (PPE) due to potential release of toxic sulfur-containing byproducts .
Q. How can researchers optimize catalytic systems for asymmetric modifications of this compound?
- Methodological Answer:
- Screen chiral ligands (e.g., BINOL-derived phosphoramidites) in asymmetric hydrogenation or organocatalytic alkylation.
- Use DFT calculations to predict transition states and enantioselectivity.
- Validate enantiomeric excess (ee) via chiral HPLC or <sup>19</sup>F NMR with chiral shift reagents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for propiophenone derivatives?
- Methodological Answer: Variations in cytotoxicity or enzyme inhibition assays may stem from:
- Purity Differences : Confirm compound purity (>95%) via HPLC before testing.
- Assay Conditions : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines/pH conditions.
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Safety and Handling
Q. What protocols mitigate risks associated with handling this compound in electrophilic reactions?
- Methodological Answer:
- Ventilation : Use local exhaust ventilation to avoid inhalation of volatile byproducts (e.g., HF or thiols).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorbents (e.g., vermiculite).
- Waste Disposal : Segregate sulfur-containing waste for specialized treatment to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
